Azoxymethane
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl-methylimino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAKHGXRMXWHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=[N+](C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
| Record name | AZOXYMETHANE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020124, DTXSID70860350 | |
| Record name | Azoxymethane | |
| Source | EPA DSSTox | |
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| Record name | (Methyl-ONN-azoxy)methane | |
| Source | EPA DSSTox | |
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Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Azoxymethane is a clear oily liquid. (NTP, 1992) | |
| Record name | AZOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19844 | |
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Boiling Point |
208 °F at 760 mmHg (NTP, 1992) | |
| Record name | AZOXYMETHANE | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
| Record name | AZOXYMETHANE | |
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Density |
0.994 at 72.3 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | AZOXYMETHANE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
25843-45-2, 54168-20-6 | |
| Record name | AZOXYMETHANE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Azoxymethane | |
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| Record name | (E)-Methylazoxymethane | |
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| Record name | AZOXYMETHANE | |
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Preparation Methods
Oxidation of 1,2-Dimethylhydrazine
The most established method for synthesizing azoxymethane involves the oxidation of 1,2-dimethylhydrazine. This reaction typically employs hydrogen peroxide () as the oxidizing agent in an acidic aqueous medium. The process proceeds via a two-step mechanism:
-
Formation of a Hydroxylamine Intermediate :
The hydroxylamine intermediate undergoes further oxidation to generate the azoxy group. -
Dimerization :
Key Reaction Parameters :
-
Temperature : Maintained at 0–5°C to minimize side reactions.
-
Acid Catalyst : Sulfuric acid () or hydrochloric acid () at 1–2 M concentration.
-
Yield : 60–75% after purification via fractional distillation.
Optimization Challenges :
-
Excess leads to overoxidation, producing nitrosamines.
-
Strict pH control (pH 2–3) is critical to suppress hydrolysis.
Nitrous Acid-Mediated Synthesis
An alternative route involves the reaction of methylamine with nitrous acid (), which proceeds through diazotization and condensation:
-
Diazotization :
-
Condensation :
Reaction Conditions :
-
Temperature : –10°C to prevent thermal decomposition.
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Solvent : Diethyl ether or tetrahydrofuran (THF) to stabilize intermediates.
-
Yield : 40–50%, with byproducts including methane and nitrogen oxides.
Advantages :
-
Avoids the use of hydrazine derivatives, which are highly toxic.
-
Scalable for laboratory synthesis.
Industrial-Scale Production
Industrial synthesis prioritizes safety and efficiency due to AOM’s carcinogenicity. Key steps include:
-
Continuous-Flow Reactors :
-
Catalytic Hydrogenation :
Table 1: Comparison of Preparation Methods
| Method | Reactants | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1,2-Dimethylhydrazine | , | 0–5°C, | 60–75% | ≥95% |
| Nitrous Acid | , | –10°C, ether solvent | 40–50% | 85–90% |
Purification and Stability
Crude AOM is purified via vacuum distillation or column chromatography. Key considerations include:
Chemical Reactions Analysis
Anaerobic oxidation of methane involves several key reactions:
Oxidation: Methane is oxidized to carbon dioxide in the presence of sulfate as the electron acceptor.
Reduction: Sulfate is reduced to hydrogen sulfide during the process.
Substitution: In some environments, nitrate or nitrite can substitute sulfate as the electron acceptor.
Common reagents and conditions for these reactions include:
Sulfate: Primary electron acceptor in marine environments.
Nitrate/Nitrite: Common in terrestrial water-logged systems such as rice paddies and wetlands.
The major products formed from these reactions are carbon dioxide and hydrogen sulfide .
Scientific Research Applications
Induction of Colorectal Cancer Models
Overview:
Azoxymethane is extensively used to create animal models that mimic human colorectal cancer progression. These models are pivotal for studying tumorigenesis and evaluating potential therapeutic interventions.
Case Study:
A study demonstrated that AOM-induced tumors in mice exhibit characteristics similar to human colorectal cancer, including the progression from aberrant crypt foci to adenomas and carcinomas. This model allows researchers to investigate genetic and environmental factors influencing cancer development .
Experimental Protocols:
- Dosing Regimens: Various dosing protocols have been established, with studies indicating that intraperitoneal administration of AOM at doses ranging from 5 to 20 mg/kg body weight can effectively induce tumors in different mouse strains .
- Treatment Variability: Research has highlighted the need for standardized treatment protocols due to variability in tumor induction across different genetic backgrounds of mice .
Chemoprevention Studies
Overview:
AOM is integral in evaluating the efficacy of chemopreventive agents. Researchers use AOM-induced models to assess how various compounds can inhibit tumor development.
Key Findings:
- Silibinin Study: A significant study reported that silibinin, a natural compound, effectively inhibited AOM-induced colon tumorigenesis in mice. The treatment resulted in reduced tumor multiplicity and size, alongside modulation of key molecular markers associated with inflammation and cell survival .
- Antioxidant Treatments: Other studies have shown that antioxidant-rich extracts can ameliorate the cytotoxic effects of AOM, suggesting potential protective strategies against AOM-induced carcinogenesis .
Molecular Mechanism Exploration
Overview:
The use of AOM has facilitated insights into the molecular pathways involved in colorectal cancer. Understanding these pathways is crucial for developing targeted therapies.
Research Insights:
- Studies have identified alterations in signaling pathways (e.g., β-catenin and phosphoinositide 3-kinase pathways) following AOM treatment, which are critical for understanding tumor progression and identifying therapeutic targets .
- The AOM model has also been employed to explore genetic predispositions to colorectal cancer, revealing strain-dependent differences in susceptibility and tumor promotion .
Inflammatory Colorectal Cancer Models
Overview:
AOM is often combined with other agents (e.g., Dextran Sodium Sulfate) to study colitis-associated cancer models. This approach helps elucidate the role of inflammation in cancer development.
Application Example:
The AOM/Dextran Sodium Sulfate model is widely recognized for studying inflammatory bowel disease-related cancers. This model has provided insights into the interplay between chronic inflammation and carcinogenesis, highlighting potential therapeutic avenues .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Colorectal Cancer Models | Induces tumors resembling human colorectal cancer | Progression from aberrant crypt foci to adenomas |
| Chemoprevention Studies | Evaluates protective agents against AOM-induced tumors | Silibinin reduces tumor size; antioxidants mitigate cytotoxicity |
| Molecular Mechanisms | Investigates signaling pathways affected by AOM | Alterations in β-catenin and phosphoinositide pathways |
| Inflammatory Cancer Models | Studies colitis-associated cancers using combined agents | Insights into inflammation's role in carcinogenesis |
Mechanism of Action
The mechanism of anaerobic oxidation of methane involves the following steps:
Methane Activation: Methane is activated by anaerobic methanotrophic archaea.
Electron Transfer: Electrons are transferred from methane to sulfate, nitrate, or nitrite.
Sulfate Reduction: Sulfate is reduced to hydrogen sulfide by sulfate-reducing bacteria.
The molecular targets and pathways involved include sulfate adenylyltransferase, APS kinase, APS/PAPS reductase, and sulfite reductases .
Comparison with Similar Compounds
Table 1: Carcinogenic Profiles of Azoxyalkanes in F344 Rats
- Key Differences: Ethyl-substituted azoxyalkanes (e.g., azoxyethane) exhibit broader organotropism, targeting the liver, esophagus, and nasal cavity, whereas methyl-substituted compounds (e.g., AOM) are colon-specific . AOM and azoxyethane differ in metabolic activation pathways, with AOM requiring fewer steps for procarcinogen conversion .
Comparison with Nitrosodialkylamines
Nitrosodialkylamines, such as nitrosodimethylamine (NDMA) and nitrosodiethylamine (NDEA), are structural isomers of azoxyalkanes but exhibit divergent carcinogenic mechanisms and outcomes:
Table 2: AOM vs. Nitrosodialkylamines in Rodent Models
- Key Findings: AOM and NDMA are both methylating agents, but AOM’s colon specificity contrasts with NDMA’s propensity for liver and kidney tumors . In rats, azoxyethane and NDEA show comparable carcinogenic activity, whereas AOM is less potent than NDMA despite structural similarities . Nitrosamines generally exhibit higher systemic toxicity and broader tumorigenesis compared to azoxyalkanes .
Comparison with 1,2-Dimethylhydrazine (DMH)
DMH is another widely used colon carcinogen, but practical and mechanistic differences distinguish it from AOM:
Table 3: AOM vs. DMH in Rodent Models
Biological Activity
Azoxymethane (AOM) is a potent chemical carcinogen primarily used in laboratory settings to induce colorectal cancer in animal models. Its biological activity is characterized by its ability to cause DNA damage, promote tumorigenesis, and serve as a platform for studying cancer prevention strategies. This article synthesizes current findings on the biological effects of AOM, supported by case studies and research data.
AOM is metabolized in the liver to methylazoxymethanol, which subsequently forms DNA adducts leading to mutations. The primary pathways affected by AOM include:
- K-ras Mutation : AOM induces mutations in the K-ras gene, a key player in cell proliferation and survival.
- Beta-Catenin Pathway : AOM's action prevents the degradation of beta-catenin, resulting in increased cell proliferation.
- TGF-beta Signaling : AOM inhibits TGF-beta, a protein that normally promotes apoptosis, contributing to tumor survival and growth.
These mechanisms illustrate how AOM mimics the pathogenesis of human sporadic colon cancer, making it an effective model for studying colorectal cancer .
Experimental Models
AOM is frequently used in various experimental models to study colorectal cancer:
- Rodent Models : Typically, rodents are injected with AOM to induce aberrant crypt foci (ACF), which are precursors to colon tumors. Studies have shown that dietary interventions can significantly reduce the incidence of ACF and subsequent tumors .
- Organoid Models : Recent advancements include the use of intestinal organoids derived from mouse embryonic stem cells treated with AOM. These models help in understanding the molecular changes associated with carcinogenesis .
Case Studies
- Dietary Interventions : A study demonstrated that feeding rats a diet enriched with rice germ during the initiation phase of AOM treatment significantly reduced the incidence of colonic adenocarcinoma from 71% to 29% (P < 0.01) compared to control groups .
- Chemopreventive Agents : The selective COX-1 inhibitor mofezolac was shown to suppress AOM-induced colonic adenocarcinomas effectively. In a controlled study, rats treated with mofezolac exhibited reduced tumor volume and incidence compared to those receiving AOM alone .
Data Tables
The following table summarizes findings from various studies on the effects of different treatments on AOM-induced tumors:
| Treatment | Effective No. Animals | Tumor Volume per Rat (mm³) | Adenoma Incidence (%) | Adenocarcinoma Incidence (%) |
|---|---|---|---|---|
| AOM Alone | 53 | 23.7 ± 31.2 | 100 | 100 |
| AOM + Mofezolac (600 ppm) | 34 | 18.7 ± 27.8 | 58 | 85 |
| AOM + Mofezolac (1200 ppm) | 34 | 7.5 ± 11.8 | 22 | 32 |
| Rice Germ Diet | Varies | Not reported | 29 | Not reported |
Data are mean ± SD values where applicable.
Q & A
Q. How does azoxymethane (AOM) induce colorectal carcinogenesis in rodent models?
AOM is a methylating agent that forms DNA adducts, such as 6-O-methylguanine, leading to mutations in oncogenes and tumor suppressor genes. In vivo, AOM is metabolized in the liver by cytochrome P450 enzymes to methylazoxymethanol (MAM), which alkylates DNA in colonic epithelial cells. This process is widely used to model sporadic colorectal cancer (CRC) in rodents. Key methodological considerations include:
- Subcutaneous or intraperitoneal administration (typically 7.4–15 mg/kg body weight weekly for 2–10 weeks).
- Tumor latency periods of 20–52 weeks post-injection.
- Endpoints: Aberrant crypt foci (ACF), adenoma/adenocarcinoma incidence, and tumor multiplicity .
Q. What are the critical experimental design parameters for AOM-induced CRC studies?
- Dosage and administration route : Subcutaneous injection (15 mg/kg) is standard for rats, while 10 mg/kg is common in mice. Dose adjustments are necessary for strain-specific sensitivity .
- Dietary controls : Use semipurified diets to avoid confounding effects of phytoestrogens or fiber on carcinogenesis .
- Temporal endpoints : Tumors typically manifest after 28–40 weeks; early deaths (<28 weeks) are excluded from analysis to ensure statistical validity .
Q. How are histopathological and molecular endpoints quantified in AOM models?
- Tumor grading : Invasive adenocarcinomas are classified by depth (mucosal, muscular, serosal) and histology (mucinous vs. non-mucinous) .
- Biomarkers : Prostaglandin E2 (PGE2) levels in colonic mucosa and tumors are measured via ELISA to assess inflammation .
- Proliferation indices : Bromodeoxyuridine (BrdU) labeling quantifies crypt cell proliferation .
Advanced Research Questions
Q. How do chemopreventive agents modulate AOM-induced carcinogenesis?
- Aspirin : At 200–400 ppm in diet, aspirin reduces adenocarcinoma incidence (by 40–60%) and multiplicity (1.2–0.5 tumors/rat) via inhibition of cyclooxygenase-2 (COX-2) and PGE2 suppression .
- Dietary compounds : Black rice bran (rich in anthocyanins) and gum arabic (prebiotic fiber) reduce oxidative stress (↓TBARS, ↑GSH) and ACF formation by 50–70% .
- Cannabinoids : Cannabidiol (CBD) reduces ACF by 86% via CB1 receptor-mediated antiproliferative effects .
Q. What factors influence the variability of AOM-induced tumor phenotypes?
- Peptide hormones : Vasoactive intestinal peptide (VIP) and neurotensin increase adenocarcinoma incidence (65% vs. 26% in controls) and proliferation indices (labeling index ↑2-fold) by enhancing cAMP signaling and cell cycle progression .
- Genetic background : BALB/c mice are more susceptible to AOM/DSS-induced tumors than C57BL/6 due to differential immune responses .
- Estrogen signaling : ER-α hypermethylation in AOM models mimics human CRC, and estrogen receptor activation suppresses tumor growth via Wnt/β-catenin pathway modulation .
Q. How should statistical contradictions in AOM study outcomes be addressed?
- Sample size : Use ≥30 animals/group to account for attrition (e.g., 20% mortality in 40-week studies) .
- Statistical tests : Apply Fisher’s exact test for tumor incidence (categorical data) and ANOVA with post-hoc Tukey tests for continuous variables (e.g., tumor size). Adjust for multiple comparisons to reduce Type I errors .
- Confounding variables : Control for batch effects in AOM synthesis (purity >98%) and storage (fresh solutions only) to minimize variability in DNA adduct formation .
Methodological Tables
Q. Table 1. Common Chemopreventive Agents in AOM Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
